![molecular formula C5H12N4O4 B3051740 3-(Hydroxymethyl)-1-({[(hydroxymethyl)carbamoyl]amino}methyl)urea CAS No. 35695-99-9](/img/structure/B3051740.png)

3-(Hydroxymethyl)-1-({[(hydroxymethyl)carbamoyl]amino}methyl)urea

Übersicht

Beschreibung

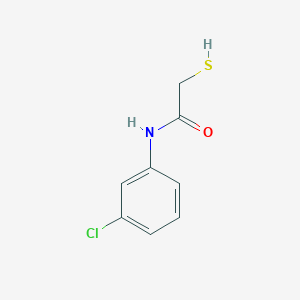

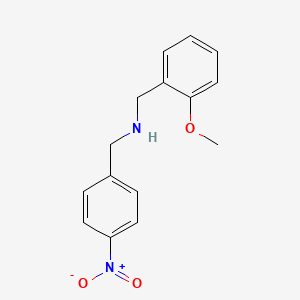

This compound contains a carbamoyl group, which is a functional group derived from carbamic acid . The presence of hydroxymethyl groups suggests that it has alcohol functionalities.

Synthesis Analysis

While specific synthesis methods for this compound are not available, carbamoyl chlorides have been used as synthons for various amide-containing molecules and heterocycles . A strategy using a commercially available nucleophilic organic catalyst to generate acyl and carbamoyl radicals upon activation of the corresponding chlorides and anhydrides via a nucleophilic acyl substitution path has been detailed .Chemical Reactions Analysis

Carbamoyl chlorides can participate in a diverse range of transition metal-catalyzed transformations including radical initiated reactions . Acyl and carbamoyl radicals can be generated upon activation of the corresponding chlorides and anhydrides via a nucleophilic acyl substitution path .Wissenschaftliche Forschungsanwendungen

Structure Formation in Resin Synthesis

3-(Hydroxymethyl)-1-({[(hydroxymethyl)carbamoyl]amino}methyl)urea is involved in the synthesis of urea-formaldehyde resins. These resins' final structure relies heavily on the migration of formaldehyde from bishydroxymethyl groups to urea, forming mono-hydroxymethyl urea as the first preferred compound. The amount of oligomers with methylenes adjacent to secondary amino groups in these resins indicates the extent of heat treatment (Christjanson, Pehk, & Siimer, 2006).

Formation Pathway in Organic Synthesis

The compound plays a role in the formation of 3,5-bis(methoxymethyl)perhydro-1,3,5-oxadiazin-4-one, derived from urea through various intermediaries including tris(hydroxymethyl)urea. This pathway is crucial in understanding the steric hindrance of hydroxymethyl groups in organic synthesis (Shiba, Takahashi, Ebisuno, & Takimoto, 1989).

Use in Biologically Active Compounds

This urea derivative is also significant in the creation of biologically active compounds. Its unique structure can be leveraged in synthesizing new compounds with potential biological applications, like in the development of squarate-based carbocyclic nucleosides for anticancer and antiviral evaluation (Lu, Lu, & Honek, 2017).

Application in Polymer Science

In polymer science, urea derivatives like 3-(Hydroxymethyl)-1-({[(hydroxymethyl)carbamoyl]amino}methyl)urea are used in synthesizing components for cationic ring-opening polymerisation, demonstrating urea's versatility as a chemical raw material (Annby, Rehnberg, Samuelsson, & Teichert, 2001).

Thermodynamic Studies in Chemistry

The hydroxymethylation of urea with formaldehyde has been studied thermodynamically, providing insights into the reaction mechanisms and characteristics of these compounds, crucial for understanding their properties in various chemical processes (SatoKenji, 1967).

Enzyme Immobilization in Biochemistry

The compound is used in preparing supports for enzyme immobilization, as in the case of immobilized urease, retaining activity in urea solutions, signifying its potential in biotechnological applications (Henderson, Petach, & Bonnington, 1995).

Carbamoyl-Transfer Reaction in Biochemical Studies

Studies on urease-catalyzed hydrolysis of urea have demonstrated a carbamoyl-transfer reaction involving this urea derivative, further supporting the proposition of carbamate as the first product of urease-catalyzed hydrolysis (Blakeley, Hinds, Kunze, Webb, & Zerner, 1969).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(hydroxymethyl)-3-[(hydroxymethylcarbamoylamino)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4O4/c10-2-8-4(12)6-1-7-5(13)9-3-11/h10-11H,1-3H2,(H2,6,8,12)(H2,7,9,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQJZXOYNQRTOJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(NC(=O)NCO)NC(=O)NCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70579612 | |

| Record name | N,N'-Methylenebis[N'-(hydroxymethyl)urea] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70579612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Hydroxymethyl)-1-({[(hydroxymethyl)carbamoyl]amino}methyl)urea | |

CAS RN |

35695-99-9 | |

| Record name | N,N'-Methylenebis[N'-(hydroxymethyl)urea] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70579612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-Bromo-2-methoxybenzyl)[2-(2-fluorophenyl)ethyl]amine](/img/structure/B3051673.png)

![Ethyl 2-(6-chloro-2-oxo-4-phenyl-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)acetate](/img/structure/B3051676.png)